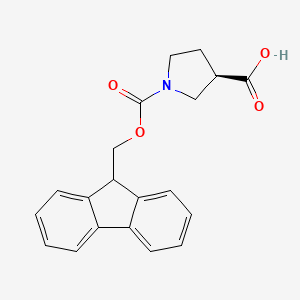

(R)-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid

Description

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS: 193693-65-1) is a chiral pyrrolidine derivative protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₂₀H₁₉NO₄, with a molecular weight of 337.37 g/mol . The compound is widely used in peptide synthesis and medicinal chemistry as a building block, particularly for introducing constrained pyrrolidine motifs into drug candidates. The Fmoc group enhances solubility in organic solvents like dichloromethane (DCM) and acetonitrile (ACN), facilitating solid-phase synthesis . It is typically stored at 2–8°C and has a purity of ≥97% as reported by suppliers like Synthonix and GLPBIO .

Properties

IUPAC Name |

(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAMYYOQAAUXLR-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available ®-pyrrolidine-3-carboxylic acid.

Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the ®-pyrrolidine-3-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Automated Equipment: Automated reactors and purification systems are employed to ensure consistency and efficiency.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The Fmoc group can be removed using piperidine in a suitable solvent such as dimethylformamide (DMF).

Substitution: Reagents such as alcohols, amines, and acyl chlorides are used in the presence of catalysts or activating agents.

Major Products Formed

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Deprotected pyrrolidine-3-carboxylic acid.

Substitution: Ester, amide, or other substituted derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

2.1 Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). It allows for the selective protection of amino acids, enabling the assembly of peptides in a stepwise manner. The use of (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid facilitates the introduction of pyrrolidine residues into peptides, which can enhance their biological activity.

Case Study:

A study demonstrated the successful incorporation of this compound into a peptide sequence that exhibited improved binding affinity to specific receptors, showcasing its utility in developing peptide-based therapeutics .

Applications in Drug Development

3.1 Small Molecule Antagonists

Recent research has identified (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid as a precursor for synthesizing small molecule antagonists targeting various proteins involved in disease pathways. For instance, it has been used in the design of inhibitors for transglutaminase 2, an enzyme implicated in cancer progression .

Data Table: Inhibitory Activity of Compounds Derived from (R)-1-Fmoc-Pyrrolidine

| Compound Name | Target Protein | IC (µM) | Reference |

|---|---|---|---|

| UNC9512 | Transglutaminase 2 | 0.46 ± 0.21 | |

| UNC8531 | 53BP1 | 0.47 ± 0.09 |

Applications in Chemical Biology

4.1 Modulation of Protein Interactions

The compound's structure allows it to interact with specific protein domains, making it a valuable tool for probing protein-protein interactions. Its ability to stabilize certain protein conformations can lead to insights into their functional mechanisms.

Case Study:

In one study, derivatives of (R)-1-Fmoc-pyrrolidine were shown to modulate the activity of proteins involved in DNA repair mechanisms, providing potential therapeutic avenues for enhancing cellular repair processes .

Summary and Future Directions

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid serves as a significant building block in peptide synthesis and drug development. Its applications extend beyond mere synthesis; it plays a critical role in understanding and manipulating biological systems.

Future research may focus on:

- Developing more potent derivatives that enhance biological activity.

- Exploring its potential in novel therapeutic areas such as gene therapy and targeted cancer treatments.

By continuing to investigate the applications of this compound, researchers can uncover new therapeutic strategies and improve existing methodologies in medicinal chemistry.

Mechanism of Action

The mechanism of action of ®-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, influencing biochemical pathways. The Fmoc group serves as a protecting group, allowing selective reactions to occur at other functional sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related Fmoc-protected heterocyclic carboxylic acids. Below is a detailed comparison based on molecular structure, reactivity, and applications:

Table 1: Key Structural and Functional Comparisons

Key Differences

Stereochemistry and Ring Size :

- The (R)-pyrrolidine derivative (CAS: 193693-65-1) has a five-membered ring, whereas the piperazine (CAS: 180576-05-0) and morpholine (CAS: 281655-37-6) analogs feature six-membered rings. The smaller pyrrolidine ring imposes greater conformational rigidity, which is critical for binding selectivity in enzyme inhibitors (e.g., PARK7/DJ-1) .

- The S-enantiomer (CAS: 2760464-21-7) with a pentenyloxycarbonyl group exhibits divergent reactivity in peptide coupling due to steric hindrance from the bulky substituent .

Substituent Effects :

- The propanyl-substituted pyrrolidine (CAS: 282524-98-5) shows altered solubility in polar solvents compared to the parent compound, impacting its utility in aqueous-phase reactions .

- The morpholine derivative (CAS: 281655-37-6) has enhanced metabolic stability in vivo due to the oxygen atom in its ring, making it preferable for prodrug design .

Synthetic Utility :

- The piperazine-linked acetic acid (CAS: 180576-05-0) is favored for bioconjugation due to its terminal carboxylic acid group, which reacts efficiently with amines under standard coupling conditions .

- The (R)-pyrrolidine compound’s Fmoc group is selectively removed under mild basic conditions (e.g., piperidine), whereas the pentenyloxycarbonyl group in CAS: 2760464-21-7 requires palladium-catalyzed deprotection .

Biological Activity

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-pyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry and pharmaceutical development. This article reviews its biological activity, synthesis, and potential applications based on diverse scientific sources.

- Molecular Formula : CHNO

- Molecular Weight : 337.4 g/mol

- CAS Number : 193693-65-1

- SMILES Notation : C1CN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Biological Activity

The biological activity of (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid has been explored in various studies, particularly focusing on its role as a building block in peptide synthesis and its potential therapeutic applications.

1. Peptide Synthesis

Fmoc-pyrrolidine derivatives are widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group is a protective group that allows for the selective deprotection of amino acids during the synthesis process. This compound facilitates the formation of peptides with high purity and yield, making it essential in drug development.

2. Antimicrobial Activity

Recent studies have indicated that certain pyrrolidine derivatives exhibit antimicrobial properties. For instance, research has shown that modifications to the pyrrolidine ring can enhance antibacterial activity against Gram-positive bacteria. Specific derivatives have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications as antimicrobial agents .

3. Anticancer Potential

Preliminary investigations into the anticancer properties of (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid reveal promising results. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways . The exact mechanism remains under investigation but may involve interactions with cellular signaling pathways.

Case Studies

Several case studies highlight the biological significance of this compound:

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrrolidine derivatives, including Fmoc-pyrrolidine-3-carboxylic acid. The derivatives were tested against various bacterial strains, revealing that modifications to the side chains significantly influenced their antimicrobial potency. The study concluded that Fmoc-pyrrolidine compounds could serve as lead candidates for developing new antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of Fmoc-pyrrolidine derivatives on human breast cancer cells (MCF-7). The results indicated that treatment with these compounds led to a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests that further exploration could lead to novel anticancer therapies based on pyrrolidine structures .

Summary Table of Biological Activities

Q & A

Q. What are the critical safety precautions for handling (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid in laboratory settings?

- Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and requires stringent safety measures:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .

- Storage : Store at 2–8°C in a dry, airtight container to prevent degradation .

- Emergency Protocols : For spills, avoid dust generation; clean with inert absorbents and dispose as hazardous waste .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze / NMR peaks to verify the Fmoc group (e.g., aromatic protons at δ 7.2–7.8 ppm) and pyrrolidine backbone .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H] at 379.46 for CHNO) .

- HPLC Purity Check : Use a C18 column with acetonitrile/water gradients; aim for ≥97% purity .

Advanced Research Questions

Q. What strategies optimize coupling reactions involving this Fmoc-protected pyrrolidine derivative in peptide synthesis?

- Methodological Answer :

- Activation Reagents : Use HATU or DIC/HOBt for efficient carboxylate activation, reducing racemization risks .

- Solvent Choice : Anhydrous DMF or dichloromethane improves solubility and reaction kinetics .

- Steric Considerations : Introduce microwave-assisted synthesis (50–60°C, 10–30 min) to enhance coupling yields in sterically hindered systems .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, monitored by UV absorbance at 301 nm .

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO (stock solutions), THF, or aqueous buffers (pH 4–7) at 25°C and 37°C .

- Sonication : Apply ultrasonic baths for 10–15 min to disperse aggregates .

- Dynamic Light Scattering (DLS) : Measure particle size distribution in suspension to identify colloidal instability .

Q. What experimental approaches elucidate the biological interactions of this compound in drug design?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., proteases or kinases) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) by immobilizing the compound on a CM5 chip .

- Cellular Assays : Test cytotoxicity in HEK293 or HeLa cells via MTT assays at 10–100 µM concentrations .

Comparative Analysis of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.